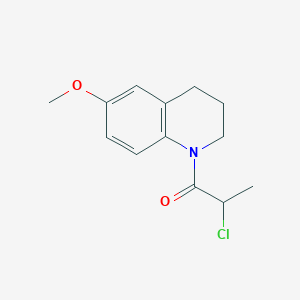
2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole, also known as MPO, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family, which has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial and antifungal agent. This compound has also been found to have antitumor properties, inhibiting the growth of certain cancer cells. In addition, this compound has been shown to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. This compound has also been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying enzyme function. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are a number of future directions for research on 2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the study of this compound's mechanism of action, which could provide insights into the function of certain enzymes and pathways. Additionally, researchers may explore the use of this compound as a tool for studying enzyme function and developing new drugs.
合成法
The synthesis of 2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole involves the reaction of 3-pyridinecarboxylic acid hydrazide with methyl isothiocyanate in the presence of a catalyst. The resulting product is then cyclized to form this compound. This synthesis method has been optimized by researchers to improve the yield and purity of this compound.
科学的研究の応用
2-(Methylthio)-5-(3-pyridinyl)-1,3,4-oxadiazole has been studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
2-methylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-11-10-7(12-8)6-3-2-4-9-5-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUDQGYQMIMWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)